5-bromo-2-chloro-N-(3-methylphenyl)benzamide
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Overview
Description
5-bromo-2-chloro-N-(3-methylphenyl)benzamide: is an aromatic compound that belongs to the class of benzamides. This compound is characterized by the presence of bromine and chlorine atoms attached to the benzene ring, along with a methylphenyl group. It is used in various chemical and pharmaceutical applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-2-chloro-N-(3-methylphenyl)benzamide typically involves the following steps:
Bromination: The starting material, 2-chlorobenzamide, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide.
N-alkylation: The brominated product is then subjected to N-alkylation with 3-methylphenylamine in the presence of a base like potassium carbonate to yield the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form various derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Formation of derivatives with different substituents replacing the halogen atoms.
Oxidation Products: Formation of carboxylic acids or other oxidized derivatives.
Reduction Products: Formation of amines or other reduced derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
- Explored for its potential use in drug development due to its unique chemical structure.
Industry:
- Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-bromo-2-chloro-N-(3-methylphenyl)benzamide involves its interaction with specific molecular targets. The presence of halogen atoms and the benzamide group allows it to bind to various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and molecular targets are still under investigation in scientific research.
Comparison with Similar Compounds
- 5-bromo-2-chloro-N-phenylbenzamide
- 5-bromo-2-chloro-N-methylbenzamide
- 5-bromo-2-chloro-N-(3-chlorophenyl)benzamide
Comparison:
- 5-bromo-2-chloro-N-(3-methylphenyl)benzamide is unique due to the presence of the 3-methylphenyl group, which can influence its chemical reactivity and biological activity.
- The presence of different substituents in similar compounds can lead to variations in their physical and chemical properties, as well as their potential applications.
Properties
IUPAC Name |
5-bromo-2-chloro-N-(3-methylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrClNO/c1-9-3-2-4-11(7-9)17-14(18)12-8-10(15)5-6-13(12)16/h2-8H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEPDWMQZOLURHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C(C=CC(=C2)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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